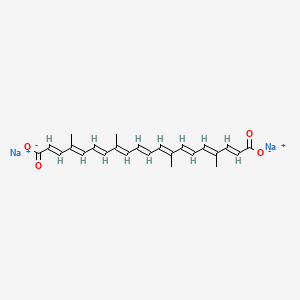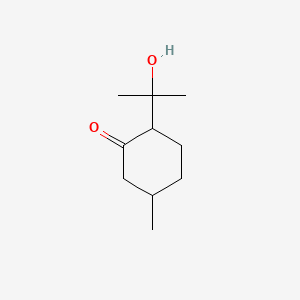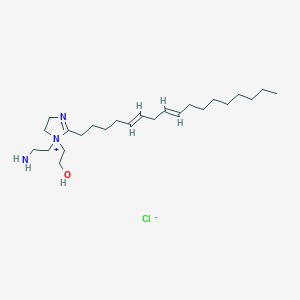
C9L2Gug8W2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Vomilenine is an intermediate chemical in the biosynthesis of ajmaline, a therapeutically applied antiarrhythmic alkaloid . This compound is significant in the field of medicinal chemistry due to its role in the biosynthetic pathway of various pharmacologically active alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vomilenine is primarily synthesized through enzymatic biosynthesis. This enzyme is strictly dependent on NADPH and O2 and can be inhibited by typical cytochrome P450 inhibitors such as cytochrome c, ketoconazole, and carbon monoxide . The optimal conditions for this reaction include a pH of 8.3 and a temperature of 40°C .
Industrial Production Methods
Industrial production of Vomilenine involves the use of plant cell cultures, particularly from Rauwolfia serpentina . Microsomal preparations from these cell cultures catalyze the hydroxylation of vinorine, leading to the formation of Vomilenine . The enzyme activity is optimal at day 4 after inoculation of the cell cultures in AP I medium .
Chemical Reactions Analysis
Types of Reactions
Vomilenine undergoes several types of chemical reactions, including:
Oxidation: Vomilenine can be oxidized to form various derivatives.
Substitution: Vomilenine can undergo substitution reactions to form different alkaloid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: The reduction of Vomilenine is catalyzed by Vomilenine reductase in the presence of NADPH.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
1,2-Dihydrovomilenine: Formed through the reduction of Vomilenine.
Raucaffricine: Formed through glycosylation of Vomilenine by vomilenine glucosyltransferase.
Scientific Research Applications
Vomilenine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex alkaloids.
Biology: Studied for its role in the biosynthesis of ajmaline and other alkaloids.
Industry: Utilized in the production of pharmacologically active compounds through biotechnological methods.
Mechanism of Action
Vomilenine exerts its effects through its role as an intermediate in the biosynthesis of ajmaline. The key enzymes involved in its mechanism of action include vinorine hydroxylase and Vomilenine reductase . These enzymes catalyze the hydroxylation and reduction of Vomilenine, respectively, leading to the formation of ajmaline and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Vinorine: The precursor to Vomilenine in the biosynthetic pathway.
1,2-Dihydrovomilenine: A reduced form of Vomilenine.
Ajmaline: A therapeutically applied antiarrhythmic alkaloid synthesized from Vomilenine.
Uniqueness
Vomilenine is unique due to its specific role as an intermediate in the biosynthesis of ajmaline. Its enzymatic conversion from vinorine and subsequent reduction to 1,2-dihydrovomilenine highlight its importance in the biosynthetic pathway of pharmacologically active alkaloids .
Properties
CAS No. |
6880-50-8 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,10S,12R,13E,14R,16S,17S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17-,19+,20+,21+/m0/s1 |
InChI Key |
BERYBAUEDCRDKM-FKFYEQBHSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H]([C@H]2[C@H]6OC(=O)C)N3[C@@H]1O |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


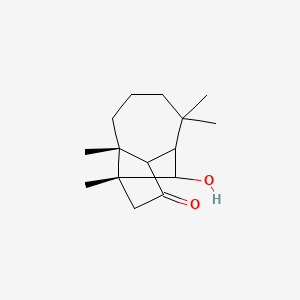

![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
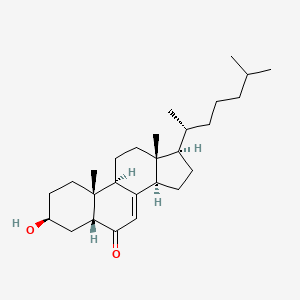
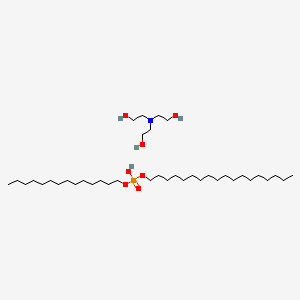
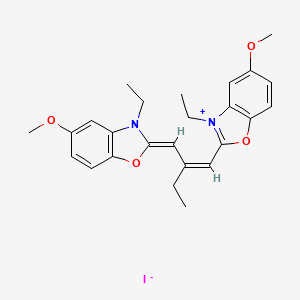
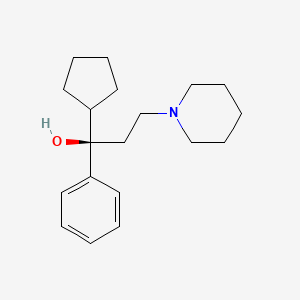


![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
